N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-CARBOXAMIDE
Description
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a hydroxypropyl chain and a 5-chlorothiophene-2-carboxamide moiety. The benzofuran scaffold is known for its pharmacological relevance, particularly in modulating receptor interactions and metabolic stability .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-15-6-5-14(22-15)16(20)18-8-7-11(19)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,19H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZVMTQRMMEXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Formation of Thiophene Ring: The thiophene ring can be synthesized through methods like the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling and Functionalization: The benzofuran and thiophene rings are then coupled through a series of reactions, including halogenation, nucleophilic substitution, and amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and throughput .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the propyl chain.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide can produce an amine .
Scientific Research Applications
N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran/Carboxamide Derivatives
*Calculated using PubChem molecular formula tools.
Key Comparative Insights
Benzofuran vs. Dihydroisobenzofuran Scaffolds
The target compound’s benzofuran core offers planar aromaticity, favoring π-π stacking with hydrophobic protein pockets, whereas dihydroisobenzofuran derivatives () exhibit partial saturation, reducing metabolic oxidation but limiting rigidity for target binding . The hydroxypropyl chain in the target compound improves aqueous solubility compared to the dimethylaminopropyl group in , which may enhance blood-brain barrier penetration .
Substituent Effects on Solubility and Bioavailability
- Chlorothiophene vs. Fluorophenyl Groups : The 5-chlorothiophene in the target compound increases lipophilicity (clogP ~3.5) relative to the 4-fluorophenyl group in (clogP ~4.2), suggesting differences in membrane permeability and CYP450-mediated metabolism .
- Hydroxypropyl vs. Hydroxyethyl Chains : The longer hydroxypropyl chain in the target compound may improve solubility over the hydroxyethyl group in , though surfactant-assisted formulations (as in ) remain critical for low-solubility analogues .
Pharmacological Implications
- Target Selectivity : The cyclopropane derivative in shows diastereomer-dependent activity (dr 23:1), highlighting the importance of stereochemistry in carboxamide derivatives . The target compound’s lack of stereocenters may simplify synthesis but reduce selectivity.
- Metabolic Stability: The chlorothiophene group in the target compound may confer resistance to oxidative metabolism compared to the methoxyphenoxy group in , which is prone to demethylation .
Biological Activity
N-[3-(1-Benzofuran-2-YL)-3-Hydroxypropyl]-5-Chlorothiophene-2-Carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- Benzofuran : A fused ring system that contributes to the biological activity.
- Chlorothiophene : A sulfur-containing ring that enhances the compound's reactivity and potential interactions with biological targets.
- Hydroxypropyl group : Imparts solubility and may influence the compound's interaction with enzymes or receptors.
Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds effectively inhibited cancer cell proliferation by targeting critical signaling pathways such as AKT and PLK1. The compound's structure suggests it may also interact with these pathways, leading to potential anticancer effects.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCC1019 | 16.4 | Inhibition of PLK1 |
| Doxorubicin | 1.136 | DNA intercalation |
The presence of the hydroxy group in this compound may enhance its cytotoxic effects by increasing the binding affinity to target proteins involved in tumor growth.
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. The compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes could be a significant area of research. Preliminary data suggest that modifications to the benzofuran structure can lead to enhanced antibacterial activity.
Case Studies
-
Study on Lung Cancer Cells :
- Researchers evaluated the effects of benzofuran derivatives on A549 lung adenocarcinoma cells.
- Results indicated a reduction in cell viability and induction of apoptosis, suggesting that this compound may exhibit similar effects.
-
Antimicrobial Testing :
- A series of benzofuran compounds were tested against various bacterial strains.
- The results showed that compounds with chlorine substitutions had improved antibacterial activity compared to their non-chlorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
